N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions to introduce the piperidine-1-sulfonyl and benzamide groups. Common reagents used in these reactions include various acids, bases, and coupling agents .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like continuous flow synthesis and microwave-assisted synthesis are sometimes employed to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: It has shown promise as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- N-{7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}benzamide
- 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide .
Uniqueness
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14-11-18-20-12-16(13-24(18)22-14)21-19(25)15-5-7-17(8-6-15)28(26,27)23-9-3-2-4-10-23/h5-8,11-13H,2-4,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZEVBBEHMPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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